molecular formula C23H17BrClNO4 B13581671 2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid

2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid

Cat. No.: B13581671
M. Wt: 486.7 g/mol
InChI Key: WVNFJKOAUWKCOJ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves multiple steps, including halogenation, acylation, and amination reactions. The starting materials often include 2-bromo-4-chlorobenzene and 9H-fluorene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary based on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.

Medicine

In medicine, the compound may have potential therapeutic applications. Researchers may explore its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industrial applications, 2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid include other halogenated aromatic compounds and amino acid derivatives. Examples include:

  • 2-bromo-4-chlorophenylacetic acid
  • 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) derivatives

Uniqueness

The uniqueness of 2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid lies in its combination of halogenated aromatic rings and amino acid moiety. This structure provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H17BrClNO4

Molecular Weight

486.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C23H17BrClNO4/c24-20-11-13(25)9-10-18(20)21(22(27)28)26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,26,29)(H,27,28)

InChI Key

WVNFJKOAUWKCOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)Cl)Br)C(=O)O

Origin of Product

United States

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